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AMCA-X SE

Cat. No.: B1147936
CAS No.: 216309-02-3
M. Wt: 443.45
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Description

Evolution of Covalent Labeling Strategies in Biomolecular Analysis

Covalent labeling is a powerful strategy for attaching reporter molecules, such as fluorophores, to biomolecules of interest, providing stable and robust linkages for long-term studies. nih.gov Historically, these strategies have evolved from less specific methods to highly selective and efficient techniques. pnas.orgbiorxiv.org This progression has been driven by the need to understand protein interactions, localization, and dynamics within cellular contexts. scbt.com Early methods often relied on reactive groups that could target multiple amino acid residues, leading to potential disruption of protein function. More recent advancements have focused on developing site-specific labeling technologies that offer greater control over the conjugation site, thereby preserving the biological activity of the labeled molecule. diva-portal.org These modern strategies often employ bioorthogonal chemistry, where the labeling reaction occurs specifically with a target functional group without interfering with native biological processes. The evolution of these techniques has significantly expanded the toolkit available to researchers for probing biological systems. pnas.orgbiorxiv.orgembopress.org

Contextualizing N-Succinimidyl Esters within Amine-Reactive Fluorescent Technologies

Within the diverse landscape of covalent labeling, N-succinimidyl (NHS) esters represent a prominent class of amine-reactive reagents. scbt.combiotium.com These compounds are widely used to label proteins and other biomolecules by targeting primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides. biotium.comnih.govacs.org The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond. nih.govscbt.com This reaction is typically carried out at a slightly alkaline pH (around 8.0-9.0) to ensure that the primary amine is in its unprotonated, nucleophilic state. acs.org The specificity and efficiency of this reaction have made NHS esters, including AMCA-X N-succinimidyl ester, a cornerstone of fluorescent labeling technology for a wide array of biological applications. scbt.comabcam.com

AMCA-X N-succinimidyl ester: A Detailed Profile

AMCA-X N-succinimidyl ester is a blue fluorescent dye that is amine-reactive and excitable by UV light. scbt.comadipogen.comchemodex.com It is a derivative of coumarin (B35378) and is recognized for producing a stable blue fluorescence. glpbio.com

Chemical and Physical Properties

This compound is characterized by specific chemical and physical attributes that define its utility as a fluorescent probe.

PropertyValueSource(s)
CAS Number 216309-02-3 scbt.comadipogen.combio-connect.nlabpbio.com
Molecular Formula C₂₂H₂₅N₃O₇ scbt.combio-connect.nl
Molecular Weight 443.45 g/mol scbt.combio-connect.nlabpbio.com
Appearance Light yellow powder adipogen.com
Solubility Soluble in DMSO and DMF adipogen.comchemodex.comabpbio.com
Purity ≥90% scbt.com

Spectral Characteristics

The fluorescent properties of AMCA-X N-succinimidyl ester are central to its application.

Spectral PropertyWavelength (nm)Source(s)
Excitation Maximum (λex) ~350-353 nm chemodex.comabpbio.com
Emission Maximum (λem) ~442-448 nm chemodex.comabpbio.com

Mechanism of Action and Bioconjugation

AMCA-X N-succinimidyl ester functions by covalently attaching to primary amine groups present on target biomolecules. scbt.comglpbio.com The N-succinimidyl ester moiety is a highly reactive group that readily undergoes a nucleophilic attack by the lone pair of electrons on a primary amine. nih.govscbt.com This reaction results in the formation of a stable amide bond, covalently linking the AMCA-X fluorophore to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct. nih.gov The presence of a six-carbon spacer arm (the "X" in AMCA-X) between the fluorophore and the reactive ester group helps to minimize potential steric hindrance and reduce the likelihood of the fluorophore's fluorescence being quenched by the biomolecule to which it is attached.

Applications in Research

The primary application of AMCA-X N-succinimidyl ester is in fluorescent labeling of proteins, antibodies, and other amine-containing molecules for visualization and detection. biotium.comabpbio.com Its distinct blue fluorescence makes it a valuable tool for multicolor imaging experiments, where it can be used as a contrasting color to other fluorophores. abpbio.com The stable amide linkage ensures that the fluorescent signal remains associated with the target molecule throughout the course of an experiment, making it suitable for techniques such as fluorescence microscopy, flow cytometry, and various immunoassays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O7 B1147936 AMCA-X SE CAS No. 216309-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSJBOMZRLAPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Molecular Design Principles of Amca X N Succinimidyl Ester

Reaction Mechanism of N-Succinimidyl Esters with Biological Nucleophiles

The reactivity of AMCA-X N-succinimidyl ester is primarily dictated by the N-succinimidyl ester (NHS ester) functional group. This group is highly reactive towards nucleophiles, particularly primary amines, which are abundant in biological macromolecules.

Formation of Stable Amide Bonds with Primary Amine Groups

The core of the conjugation chemistry involving AMCA-X N-succinimidyl ester is its reaction with primary amine groups (-NH₂) found on biomolecules, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the AMCA-X molecule and the target biomolecule. interchim.fr This amide linkage is as stable as a peptide bond, ensuring a permanent fluorescent label on the target. interchim.fr

Factors Influencing Reaction Kinetics and Conjugation Efficiency in Aqueous Systems

The efficiency of the conjugation reaction in aqueous environments is influenced by several factors, with pH being the most critical. The reaction is strongly pH-dependent; at acidic pH, the primary amines are protonated to form non-nucleophilic ammonium (B1175870) ions (-NH₃⁺), which inhibits the reaction. thermofisher.com Conversely, at alkaline pH, the concentration of the deprotonated, nucleophilic amine increases, favoring the reaction. However, a competing hydrolysis reaction, where water molecules attack the NHS ester, also accelerates at higher pH. thermofisher.com This hydrolysis results in a non-reactive carboxylic acid, thereby reducing the conjugation efficiency. The optimal pH for the reaction is typically between 7.2 and 8.5, which provides a balance between amine reactivity and NHS ester stability. thermofisher.com Temperature and the concentration of the reactants also play a role, with higher concentrations and temperatures generally leading to faster reaction rates.

Role of the "X" Spacer Arm in Bioconjugate Functionality

The "X" in AMCA-X N-succinimidyl ester represents a 6-aminohexanoic acid spacer arm. This linker is not merely a passive component but plays a crucial role in the functionality of the resulting bioconjugate.

Mitigation of Fluorophore Quenching Upon Conjugation

Fluorophore quenching, a phenomenon that leads to a decrease in fluorescence intensity, can occur when a fluorescent dye is in close proximity to a biomolecule. The 6-carbon spacer arm of AMCA-X physically separates the AMCA fluorophore from the surface of the target molecule. This increased distance can help to reduce quenching that might otherwise occur upon direct conjugation, thereby preserving the fluorescence brightness of the dye. interchim.fr

Enhancement of Accessibility for Secondary Detection Reagents

In many applications, such as immunoassays, the fluorescently labeled molecule needs to be recognized and bound by a secondary detection reagent (e.g., an antibody). The spacer arm extends the fluorophore away from the bulk of the conjugated protein, which can reduce steric hindrance. nih.govnih.gov This improved accessibility makes the fluorophore more available for interaction with secondary reagents, potentially leading to enhanced signal detection and sensitivity in such assays. interchim.frnih.gov The 6-aminohexanoic acid spacer can increase the distance between the fluorophore and the target by approximately 9 Å. nih.gov

Spectroscopic Attributes Pertinent to Fluorescent Imaging and Detection

AMCA-X N-succinimidyl ester is valued for its distinct spectroscopic properties, which make it a useful tool in fluorescence microscopy and other detection methods. It is a UV-excitable dye that emits in the blue region of the visible spectrum. This characteristic allows for its use in multicolor imaging experiments with minimal spectral overlap with green and red-emitting fluorophores. interchim.frjacksonimmuno.com The fluorescence of AMCA conjugates is also reported to be pH-independent between pH 4 and 10. aatbio.com

The key spectroscopic properties of AMCA and AMCA-X are summarized in the table below.

PropertyValue
Excitation Maximum (λex) ~346-353 nm aatbio.comabpbio.com
Emission Maximum (λem) ~434-442 nm aatbio.comabpbio.com
Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹ aatbio.com
Stokes Shift ~88-96 nm

Note: Spectroscopic properties can be influenced by the solvent and the nature of the conjugated molecule.

Excitation and Emission Characteristics in Diverse Biological Milieus

The spectral properties of AMCA-X conjugates are characterized by excitation in the ultraviolet range and emission in the blue region of the visible spectrum. These properties can be influenced by the local microenvironment, a phenomenon known as solvatochromism.

The fluorescence of the parent AMCA fluorophore is notably stable across a wide pH range, showing independence from pH 4 to 10, which is advantageous for experiments in various biological buffers. lumiprobe.com However, like many fluorescent dyes, the precise excitation and emission maxima, as well as the fluorescence lifetime of AMCA-X conjugates, can be sensitive to the polarity of their immediate surroundings. nih.govnih.gov For instance, the fluorescence lifetime of coumarin-based dyes has been observed to decrease as the polarity of the solvent increases. nih.gov When conjugated to a protein, the dye's local environment is dictated by the specific amino acid residues in the vicinity of the labeling site. This can lead to slight variations in the spectral characteristics of the dye depending on its location within the protein structure. nih.gov

The table below summarizes the typical excitation and emission maxima for AMCA-X and related compounds.

CompoundExcitation Max (nm)Emission Max (nm)Solvent/Condition
AMCA-X N-succinimidyl ester ~354~442Not Specified
AMCA N-succinimidyl ester ~346-350~434-450Not Specified

This table presents approximate spectral data as reported by various suppliers. Actual values may vary depending on the solvent, pH, and conjugation state.

Photostability and Fluorescence Quantum Yield Considerations for Sustained Analysis

For applications requiring sustained analysis, such as long-term imaging or tracking, the photostability and fluorescence quantum yield of the fluorophore are critical parameters.

Photostability: AMCA is generally regarded as a fluorophore with high resistance to photobleaching. lumiprobe.com However, under conditions of intense or prolonged illumination, such as in conventional epifluorescence and confocal microscopy, AMCA conjugates can exhibit fading. jacksonimmuno.com To mitigate this, the use of mounting media containing anti-fading agents, like n-propyl gallate, is recommended for microscopy applications. jacksonimmuno.com The rate of photobleaching can be influenced by the local environment and the presence of oxygen scavengers or triplet state quenchers.

Fluorescence Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uci.edu This parameter is intrinsically dependent on the molecular structure of the dye and is highly sensitive to external factors including the environment's temperature, polarity, viscosity, and pH. atto-tec.com

A specific fluorescence quantum yield value for AMCA-X N-succinimidyl ester is not consistently reported across the scientific literature. However, research into related compounds provides valuable insights. For example, a study on a sulfonated version of AMCA, known as AMCA-S or Alexa 350, revealed that this modification leads to significantly higher fluorescence quantum yields when conjugated to proteins compared to the non-sulfonated AMCA. nih.gov This finding underscores that the quantum yield of AMCA conjugates is not a fixed value but can be modulated and improved through rational molecular design. The lower quantum yield of non-sulfonated AMCA in aqueous environments, particularly when conjugated to proteins, may be attributed to non-radiative decay processes that are more prevalent in polar, protic solvents like water.

The determination of quantum yields is typically performed using a comparative method with a well-characterized standard. uci.edu The variability of this parameter for AMCA conjugates in different biological milieus highlights the importance of characterizing the specific dye-biomolecule conjugate under the intended experimental conditions for accurate quantitative analysis.

Advanced Methodological Approaches for Bioconjugation with Amca X N Succinimidyl Ester

Optimization of Labeling Parameters for Macromolecules

The successful bioconjugation of AMCA-X N-succinimidyl ester to macromolecules, such as proteins and amino-modified nucleic acids, is critically dependent on the careful optimization of several reaction parameters. The N-hydroxysuccinimide (NHS) ester moiety of the dye reacts with primary aliphatic amines to form a stable, covalent amide bond fishersci.combiotium.com. Achieving a high yield of the desired fluorescently labeled product while minimizing side reactions and preserving the biomolecule's function requires a systematic approach to parameter optimization.

Critical Role of Reaction pH and Buffer Selection

The pH of the reaction medium is one of the most crucial factors governing the efficiency of the labeling reaction. The reaction between the NHS ester and a primary amine is strongly pH-dependent lumiprobe.cominterchim.fr. For the nucleophilic attack to occur, the target amino group on the biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) must be in its unprotonated state. At acidic or neutral pH, these amines are largely protonated (-NH3+), rendering them unreactive. Conversely, at excessively high pH levels, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction and reduces the labeling efficiency lumiprobe.cominterchim.fr.

Research and established protocols indicate that the optimal pH for labeling with NHS esters is in the range of 8.3 to 8.5 lumiprobe.cominterchim.fr. This moderately alkaline environment provides a favorable balance between maintaining a sufficient concentration of deprotonated primary amines and minimizing the hydrolysis of the dye.

The choice of buffer is equally critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with this chemistry as they will compete with the target biomolecule for reaction with the NHS ester, thereby lowering the labeling yield fishersci.com. Recommended buffers are non-amine-containing solutions that can effectively maintain the optimal pH.

Table 1: Buffer Selection for AMCA-X NHS Ester Labeling

Recommended Buffers Incompatible Buffers
0.1 M Sodium Bicarbonate (pH 8.3-8.5) biotium.comlumiprobe.cominterchim.fr Tris-based buffers fishersci.com
0.05-0.1 M Sodium Borate (pH 8.5) fishersci.com Glycine-containing buffers fishersci.com

Stoichiometric Control for Desired Dye-to-Biomolecule Ratios

Controlling the stoichiometry of the reaction is essential for achieving the desired Degree of Labeling (DOL), also referred to as the dye-to-biomolecule ratio. A low DOL may result in insufficient signal, while an excessively high DOL can lead to fluorescence quenching, protein aggregation, and potential loss of biological activity mdpi.com. The DOL is primarily controlled by adjusting the molar ratio of the AMCA-X N-succinimidyl ester to the macromolecule in the reaction mixture.

The optimal molar excess of the dye depends on several factors, including the concentration of the biomolecule and its intrinsic reactivity. For protein labeling, empirical data provides a useful starting point for optimization.

Table 2: Recommended Molar Excess of AMCA-X NHS Ester for Protein Labeling

Protein Concentration Recommended Molar Excess (Dye:Protein)
> 5 mg/mL 8-fold fishersci.com
2-5 mg/mL 10-fold fishersci.com

For a more precise calculation, the following formula can be used as a guideline interchim.fr:

Weight of NHS Ester (mg) = Molar Excess × Weight of Biomolecule (mg) × (Molar Weight of NHS Ester / Molar Weight of Biomolecule)

It is important to note that these ratios are starting points, and the ideal stoichiometry may need to be determined experimentally for each specific biomolecule and desired application fishersci.com.

Solvent Compatibility for Efficient Dye Dissolution and Reaction Progression

AMCA-X N-succinimidyl ester, like many fluorescent dye NHS esters, has limited solubility in aqueous buffers. Therefore, it is standard practice to first dissolve the dye in a small volume of a high-quality, anhydrous organic solvent before adding it to the aqueous solution of the biomolecule lumiprobe.cominterchim.fr.

The most commonly recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) fishersci.comlumiprobe.cominterchim.fr. It is crucial to use anhydrous (water-free) solvent, as the NHS ester is moisture-sensitive and will hydrolyze upon exposure to water, rendering it inactive fishersci.com. The dye stock solution should be prepared immediately before use, as NHS esters are not stable in solution for extended periods fishersci.com. Once the dye is dissolved in the organic solvent, it can be added dropwise to the buffered biomolecule solution while gently mixing to initiate the reaction. The final concentration of the organic solvent in the reaction mixture should generally be kept low (typically <10%) to avoid denaturation of the target macromolecule.

Chromatographic and Electrophoretic Purification of Fluorescent Conjugates

Following the labeling reaction, the mixture contains the desired fluorescently labeled biomolecule, unreacted (and likely hydrolyzed) AMCA-X dye, and reaction byproducts such as N-hydroxysuccinimide. The complete removal of these contaminants is essential for accurate downstream analysis and applications, as free dye can lead to high background signals and interfere with the determination of the DOL fishersci.com.

Strategies for Separating Labeled Biomolecules from Unreacted Dye and Byproducts

Several methods, primarily based on differences in size, can be employed to purify the macromolecular conjugate from small-molecule contaminants.

Size-Exclusion Chromatography (SEC) / Gel Filtration : This is the most common and effective method for purifying labeled macromolecules lumiprobe.cominterchim.fr. The reaction mixture is passed through a column packed with a porous resin (e.g., Sephadex). Larger molecules, like the labeled protein, are excluded from the pores and elute quickly, while smaller molecules, like the free dye and byproducts, enter the pores and have a longer retention time, allowing for efficient separation biotium.com. Pre-packed desalting columns offer a convenient format for this type of purification elifesciences.org.

Dialysis : This technique involves placing the reaction mixture in a semi-permeable membrane bag with a specific molecular weight cutoff (MWCO). The bag is then placed in a large volume of buffer. The small, unreacted dye molecules pass through the pores of the membrane into the buffer, while the larger, labeled macromolecule is retained inside the bag fishersci.com. This method is effective but typically requires longer processing times and multiple buffer changes.

Affinity Chromatography : More advanced strategies can be used to separate labeled from unlabeled biomolecules. One such method uses a resin modified with β-cyclodextrin, which can selectively bind to the hydrophobic fluorescent dye on the labeled protein, allowing the unlabeled protein to be washed away researchgate.net. The labeled protein is then eluted using a competitive binder researchgate.net.

Table 3: Comparison of Common Purification Techniques

Technique Principle Advantages Disadvantages
Size-Exclusion Chromatography Separation based on molecular size Fast, efficient separation, high recovery Potential for sample dilution
Dialysis Diffusion across a semi-permeable membrane based on size Simple, gentle on the sample Time-consuming, may not be 100% efficient

| Precipitation | Differential solubility | Can concentrate the sample | Risk of co-precipitation of contaminants, potential for protein denaturation |

Analytical Techniques for Assessing Conjugate Purity and Degree of Labeling

After purification, it is necessary to characterize the conjugate to confirm its purity and determine the average number of dye molecules conjugated to each biomolecule (the DOL).

UV-Visible Spectrophotometry : This is the most common method for determining the DOL. It involves measuring the absorbance of the purified conjugate solution at two key wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the AMCA-X dye (~353 nm) abpbio.com. The concentrations of the protein and the dye can be calculated using the Beer-Lambert law (A = εcl), and from these values, the molar ratio can be determined. A correction factor is often needed to account for the dye's absorbance at 280 nm.

Mass Spectrometry (MS) : For a more detailed and precise characterization, mass spectrometry can be employed mdpi.com. By comparing the mass of the unlabeled biomolecule to that of the labeled conjugate, the number of attached dye molecules can be determined with high accuracy. MS can also reveal the distribution of different species (e.g., molecules with one, two, or three dyes attached), providing a much more detailed picture than the average value obtained from spectrophotometry mdpi.com.

Preservation and Storage Protocols for AMCA-X Conjugates

Proper preservation and storage are paramount to maintaining the fluorescent integrity and biological activity of AMCA-X (Aminomethylcoumarin Acetate, X-linker) N-succinimidyl ester conjugates. The stability of these conjugates can be influenced by several factors, including light exposure, temperature, pH, and the composition of the storage buffer. Adherence to optimized protocols is essential to ensure the longevity and performance of these fluorescently labeled biomolecules.

Minimizing Photodegradation During Handling and Long-Term Storage

AMCA (Aminomethylcoumarin Acetate) and its derivatives are known for their relatively high resistance to photobleaching compared to other fluorophores. lumiprobe.comjacksonimmuno.comvectorlabs.comiris-biotech.de However, like all fluorescent molecules, they are susceptible to photodegradation upon prolonged exposure to light, which can lead to a significant loss of fluorescence intensity. Therefore, meticulous light protection is a cornerstone of proper handling and storage.

Handling Procedures: During conjugation, purification, and experimental use, it is crucial to minimize the exposure of AMCA-X conjugates to ambient and direct light. This can be achieved by working in a dimly lit environment and using opaque or amber-colored microcentrifuge tubes and vials. When fluorescence measurements are necessary, the exposure time to the excitation light source should be kept to a minimum. For microscopic applications, the use of anti-fading agents in the mounting media, such as n-propyl gallate, is highly recommended to reduce photobleaching during imaging. jacksonimmuno.com

Long-Term Storage: For long-term storage, AMCA-X conjugates should be stored in the dark. Aliquoting the conjugate into smaller, single-use volumes is a recommended practice to avoid repeated freeze-thaw cycles and multiple exposures to light. These aliquots should be stored in light-protected containers at or below -20°C. nih.gov

Below is a data table summarizing recommended practices to minimize photodegradation.

Procedure Action Rationale
Handling Work in a dimly lit environment.Reduces ambient light exposure.
Use opaque or amber-colored tubes.Protects from direct light.
Minimize exposure to excitation light.Decreases the rate of photobleaching during analysis.
Microscopy Use mounting media with anti-fading agents.Slows down the fading of fluorescence during imaging. jacksonimmuno.com
Storage Store in the dark.Prevents gradual degradation from light over time.
Aliquot into single-use volumes.Avoids repeated light exposure of the entire stock.

While specific quantitative data on the photodegradation of AMCA-X conjugates is limited in publicly available literature, the qualitative consensus is that minimizing light exposure at all stages is critical for preserving fluorescence.

Stability of Conjugates under Various Environmental Conditions Relevant to Research

The stability of AMCA-X conjugates is not only dependent on light but also on environmental factors such as temperature, pH, and the chemical composition of the storage medium. Understanding these influences is key to selecting appropriate storage conditions and ensuring experimental consistency.

Temperature: For long-term storage, freezing at -20°C or -80°C is the standard recommendation for fluorescently labeled biomolecules. nih.gov Lyophilized (freeze-dried) conjugates can exhibit excellent stability for extended periods when stored at these temperatures. nih.gov Once reconstituted, liquid preparations of conjugates are generally stable for shorter durations. For instance, one study on fluorescent antibody conjugates found that in a liquid state at pH 7.4 and 8.0, the conjugates were stable for over three years when stored at 4 to 5°C and -20°C. nih.gov However, at 25°C, a gradual drop in staining titer was observed after several months. nih.gov The addition of cryoprotectants like glycerol can be beneficial for frozen storage to prevent damage from ice crystal formation.

pH and Buffer Composition: The fluorescence of AMCA itself is reported to be stable across a broad pH range, typically from pH 4 to 10. lumiprobe.com This is a significant advantage as it allows for flexibility in the choice of buffers for various applications without a significant loss of fluorescence. However, the stability of the conjugate as a whole, particularly the biomolecule it is attached to, may have different pH requirements. Therefore, the choice of storage buffer should be compatible with both the fluorophore and the conjugated protein or peptide. Buffers that are free of primary amines, such as phosphate-buffered saline (PBS) or borate buffers, are recommended for storage, as amine-containing buffers like Tris can potentially react with any remaining unhydrolyzed succinimidyl ester.

The following table provides a summary of the stability of fluorescent conjugates under different environmental conditions, based on general findings for similar molecules.

Condition Parameter Recommendation/Observation Expected Stability
Temperature Lyophilized-20°C or belowHigh (Years) nih.gov
Liquid (with cryoprotectant)-20°C or belowHigh (Months to Years) nih.gov
Liquid4°CModerate (Weeks to Months) nih.gov
LiquidRoom Temperature (25°C)Low (Days to Weeks) nih.gov
pH FluorescencepH 4-10High lumiprobe.com
Buffer CompositionAmine-free buffers (e.g., PBS, Borate)High
AdditivesCryoprotectants (e.g., Glycerol)Enhances stability during freezing.

It is important to note that the stability of a specific AMCA-X conjugate will also depend on the nature of the labeled biomolecule. Therefore, it is always advisable to perform stability tests for the specific conjugate under the intended storage and experimental conditions.

Diverse Applications of Amca X N Succinimidyl Ester in Contemporary Biological and Medical Research

Immunological and Cellular Imaging Modalities

The distinct spectral properties of AMCA-X make it an excellent choice for multicolor imaging and analysis, where its blue emission provides a clear contrast to green, yellow, and red fluorophores.

Multiplex immunophenotyping is a powerful technique that allows for the simultaneous identification and characterization of multiple cell types within a heterogeneous population, such as peripheral blood or dissociated tissues. Flow cytometry is the primary platform for this analysis, capable of measuring the fluorescence of millions of individual cells as they pass through a laser beam. In this context, AMCA-X is used to create fluorescently labeled antibodies that target specific cell surface or intracellular proteins (antigens).

The bright blue fluorescence of AMCA-X is particularly useful as a contrasting color in complex, multi-color flow cytometry panels. wvu.edu By conjugating AMCA-X N-succinimidyl ester to a specific monoclonal antibody, researchers can dedicate the "blue" channel to the detection of a particular cellular marker. This is critical for resolving distinct cell populations that may differ by the presence or absence of a single protein. For instance, in hematology research, complex antibody panels are designed to differentiate various lymphocyte subsets or to identify leukemia-associated immunophenotypes in patient samples. medchemexpress.com The covalent nature of the bond formed by the NHS ester ensures that the fluorophore remains attached to the antibody throughout the staining and analysis process.

Table 1: Example of a Hypothetical 5-Color Flow Cytometry Panel Incorporating an AMCA-X Conjugate
Target AntigenCellular Marker ForFluorophore ConjugateExcitation Laser (nm)Emission Filter (nm)
CD3T-LymphocytesAMCA-XViolet (405)450/50
CD19B-LymphocytesFITCBlue (488)530/30
CD4Helper T-CellsPEYellow-Green (561)585/42
CD8Cytotoxic T-CellsAPCRed (640)670/30
CD45All LeukocytesAPC-Cy7Red (640)780/60

Immunofluorescence (IF) microscopy is a cornerstone technique for visualizing the distribution of specific proteins within a cell. iris-biotech.de By using antibodies labeled with fluorophores, researchers can pinpoint a protein's location to specific organelles or cellular compartments, providing insights into its function. AMCA-X N-succinimidyl ester is frequently used to label primary or secondary antibodies for IF studies. Its use is particularly advantageous in multi-labeling experiments where researchers aim to visualize the co-localization of two or more proteins. researchgate.net

The process involves fixing cells to preserve their structure, permeabilizing their membranes to allow antibody entry (for intracellular targets), and then incubating with the fluorescently-labeled antibodies. When excited by a UV light source on a fluorescence microscope, the AMCA-X conjugate will emit its characteristic blue light, revealing the protein's location. The high photostability of AMCA is a desirable property for microscopy, allowing for sufficient time to capture high-resolution images. iris-biotech.de

Table 2: Generalized Protocol for Immunofluorescence Staining Using an AMCA-X Labeled Secondary Antibody
StepProcedurePurpose
1. Cell Culture & FixationCells are grown on coverslips and then treated with a fixative (e.g., paraformaldehyde).To preserve cellular architecture and immobilize antigens.
2. PermeabilizationCells are treated with a mild detergent (e.g., Triton X-100).To allow antibodies to access intracellular targets. (Omitted for surface proteins).
3. BlockingIncubation with a protein solution (e.g., Bovine Serum Albumin).To prevent non-specific binding of antibodies.
4. Primary Antibody IncubationIncubation with an unlabeled primary antibody specific to the target protein.To bind specifically to the protein of interest.
5. Secondary Antibody IncubationIncubation with an AMCA-X labeled secondary antibody that recognizes the primary antibody.To attach the blue fluorophore to the target protein site.
6. Mounting & ImagingThe coverslip is mounted onto a microscope slide with anti-fade mounting media and imaged.To visualize the subcellular location of the target protein.

Understanding how cells move, proliferate, and interact over time is fundamental to developmental biology, immunology, and cancer research. AMCA-X N-succinimidyl ester functions as a fixable viability dye, enabling researchers to track cell populations. The dye is cell-impermeant; in live cells with intact membranes, it reacts only with primary amines on the cell surface, resulting in dim fluorescence. thermofisher.com However, in dead cells with compromised membranes, the dye enters the cytoplasm and covalently binds to the abundance of intracellular proteins, resulting in a significantly brighter fluorescent signal. abcam.comtcd.ie

This covalent labeling is stable and is retained even after the cells are fixed and permeabilized for further analysis. wvu.eduthermofisher.com This allows researchers to label a population of cells at the start of an experiment and track them over time. As the labeled cells divide, the dye is distributed among the daughter cells, allowing for the monitoring of cell proliferation. For migration studies, a labeled cell population can be introduced into a system (e.g., a 3D culture matrix) and their movement can be tracked via fluorescence microscopy. The robust, covalent nature of the amine-reactive bond ensures the label is not lost during the experimental timeframe.

Table 3: Comparison of Cell Dye Types for Tracking and Viability
Dye TypeMechanismStainsFixable?Example Application
Amine-Reactive (e.g., AMCA-X) Covalently binds to amine groups on proteins. Membrane impermeant.Dead cells brightly, live cells dimly.YesExcluding dead cells from flow cytometry analysis after fixation.
Nucleic Acid Binding (e.g., Propidium Iodide) Intercalates with DNA. Membrane impermeant.Dead cells only.NoLive/dead assessment in unfixed samples.
Enzymatic (e.g., Calcein-AM) Non-fluorescent ester is cleaved by esterases in live cells to become fluorescent.Live cells only.NoLive cell imaging and viability assays.

Nucleic Acid and Protein Interaction Studies

Beyond cellular imaging, AMCA-X N-succinimidyl ester is a valuable reagent for labeling purified biomolecules to study their interactions and functions in vitro.

Fluorescence In Situ Hybridization (FISH) is a cytogenetic technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes. The method relies on fluorescently labeled nucleic acid probes that bind to the complementary sequence on the chromosome. Multi-color FISH allows for the simultaneous visualization of several different chromosomal regions. thermofisher.com

AMCA-X N-succinimidyl ester is used to prepare these fluorescent probes. The process typically involves synthesizing a nucleic acid probe that contains amine-modified nucleotides. The NHS ester of AMCA-X then reacts with these primary amines to covalently attach the blue fluorophore to the probe. thermofisher.com This labeled probe can then be used in a FISH experiment to map the location of a specific gene or to identify chromosomal abnormalities, where the AMCA-X signal would appear as a distinct blue spot on the chromosome under the microscope. researchgate.netnih.gov

Table 4: Key Stages in Preparing and Using an AMCA-X Labeled FISH Probe
StageDescriptionKey Reagents/Components
1. Probe SynthesisA DNA or RNA probe is synthesized to be complementary to the target sequence. Amine-modified nucleotides are incorporated during synthesis.DNA/RNA Polymerase, Amine-modified dNTPs/NTPs.
2. Fluorescent LabelingThe amine-modified probe is incubated with AMCA-X N-succinimidyl ester.AMCA-X NHS Ester, Carbonate-bicarbonate buffer (pH ~9).
3. HybridizationThe labeled probe is applied to a sample of denatured chromosomes or cells on a slide. The probe anneals to its complementary target sequence.Metaphase chromosome spread, Hybridization buffer.
4. Washing & DetectionUnbound probe is washed away, and the slide is viewed with a fluorescence microscope using a UV filter set.Saline-sodium citrate (B86180) (SSC) buffer, DAPI counterstain.

Attaching a fluorescent probe like AMCA-X to a specific site on a protein can provide powerful insights into that protein's structure, dynamics, and function. The fluorescence emission of coumarin-based dyes can be sensitive to the local environment. Changes in protein conformation, such as those that occur upon binding to a ligand or another protein, can alter the environment around the attached AMCA-X molecule, leading to a detectable change in its fluorescence signal (e.g., intensity or wavelength).

A key application is in Förster Resonance Energy Transfer (FRET) experiments. nih.gov FRET is a distance-dependent interaction between two different fluorophores, a "donor" and an "acceptor." If a protein is labeled at two specific sites with a suitable donor/acceptor pair (AMCA can act as a donor to a green fluorophore like fluorescein), the efficiency of energy transfer between them can be measured. nih.gov This efficiency is highly dependent on the distance between the two dyes. Therefore, a conformational change that brings the two sites closer together or moves them further apart will result in a measurable change in FRET, allowing researchers to monitor protein dynamics in real-time. excitinginstruments.comspringernature.com Another application involves creating fluorogenic substrates for proteases, where a peptide is labeled with AMCA. The fluorescence of the intact substrate is quenched, but upon cleavage by the enzyme, the released AMCA fragment fluoresces brightly, providing a direct measure of enzyme activity. iris-biotech.denih.gov

Table 5: Hypothetical FRET Experiment to Study Protein Conformational Change
ComponentDescriptionExample
Protein of Interest A protein that undergoes a conformational change upon ligand binding.Calmodulin
Labeling Sites Two specific amino acid residues (often engineered cysteines) on different domains of the protein.Site A and Site B
Donor Fluorophore Covalently attached to Site A. Its emission spectrum must overlap with the acceptor's excitation spectrum.AMCA-X
Acceptor Fluorophore Covalently attached to Site B.Fluorescein
Experimental Trigger Addition of a ligand that induces the conformational change.Calcium ions (Ca²⁺)
Measurement Upon exciting the donor (AMCA-X), the ratio of donor to acceptor emission is measured before and after adding the trigger. A change in this ratio indicates a change in distance between Site A and B.Spectrofluorometer

Design and Implementation of FRET-Based Assays for Molecular Proximity

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring the distance between two molecules in the nanometer range. nih.gov The process involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are in close proximity. nih.gov AMCA-X, with its favorable spectral properties, can serve as an effective FRET donor when paired with an appropriate acceptor.

The design of a FRET-based assay using AMCA-X N-succinimidyl ester begins with the selection of a suitable acceptor fluorophore whose excitation spectrum overlaps with the emission spectrum of AMCA-X. The biomolecules of interest are then labeled with the donor and acceptor fluorophores. For instance, to study the interaction between two proteins, one protein can be labeled with AMCA-X N-succinimidyl ester, and the other with an acceptor dye's reactive derivative. Upon interaction of the two proteins, the donor and acceptor fluorophores are brought into close proximity, leading to FRET. The occurrence of FRET can be detected by measuring the quenching of the donor fluorescence or the sensitized emission of the acceptor.

The implementation of such assays requires careful optimization of labeling conditions to ensure that the biological activity of the molecules is not compromised. The degree of labeling, or the number of fluorophore molecules per protein, must be controlled to avoid self-quenching or steric hindrance. The following table illustrates a hypothetical FRET experiment designed to study the interaction between Protein A and Protein B.

StepDescription
1. Labeling Protein A is labeled with AMCA-X N-succinimidyl ester (Donor). Protein B is labeled with a suitable acceptor fluorophore (e.g., Fluorescein isothiocyanate).
2. Purification Labeled proteins are purified from excess, unreacted dyes.
3. Interaction Labeled Protein A and Protein B are mixed to allow for interaction.
4. FRET Measurement The fluorescence emission spectrum is recorded upon excitation at the donor's excitation wavelength. The quenching of the AMCA-X fluorescence and the enhanced emission of the acceptor are measured to determine FRET efficiency.

This approach allows for the real-time monitoring of molecular interactions in a cellular context or in vitro, providing valuable insights into biological processes. nih.gov

High-Throughput Screening and Bioanalytical Assay Development

The bright and stable fluorescence of AMCA-X makes it a valuable tool in the development of assays for high-throughput screening (HTS) and other bioanalytical applications. nih.govnih.gov These assays are crucial in drug discovery and diagnostics for rapidly screening large numbers of compounds or samples.

Receptor Binding Assays and Ligand-Target Profiling in Drug Discovery

In drug discovery, receptor binding assays are essential for identifying and characterizing new drug candidates. AMCA-X N-succinimidyl ester can be used to label ligands, which can then be used to study their binding to target receptors. In a competitive binding assay format, a known fluorescently labeled ligand (e.g., AMCA-X-labeled) competes with unlabeled test compounds for binding to the receptor. A high-affinity test compound will displace the fluorescent ligand, resulting in a decrease in the fluorescence signal associated with the receptor.

This principle can be applied to high-throughput screening to rapidly assess the binding affinity of a large library of compounds. The following table outlines the design of a competitive receptor binding assay.

ComponentDescription
Receptor The target receptor of interest, often immobilized on a solid support.
Fluorescent Ligand A known ligand for the receptor, labeled with AMCA-X N-succinimidyl ester.
Test Compounds A library of unlabeled compounds to be screened for their ability to bind to the receptor.
Detection Measurement of the fluorescence signal from the bound AMCA-X-labeled ligand.

The results of such an assay can be used to generate dose-response curves and determine the binding affinity (e.g., IC50) of the test compounds.

Enzymatic Activity Profiling and Quantitative Detection of Enzyme Substrates

Enzymatic activity profiling is a powerful tool for understanding cellular metabolism and for the discovery of enzyme inhibitors. nih.govnih.govfigshare.comchemrxiv.org AMCA-X N-succinimidyl ester can be used to develop fluorescent assays for monitoring enzyme activity. One common approach is to label a peptide or protein substrate with AMCA-X and a quencher molecule. In the intact substrate, the fluorescence of AMCA-X is quenched. Upon cleavage of the substrate by a specific enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence.

This method allows for the continuous and quantitative measurement of enzyme activity and is well-suited for high-throughput screening of enzyme inhibitors. The following table provides an example of an enzyme activity assay using a FRET-based substrate.

Assay ComponentDescription
Enzyme The enzyme of interest.
FRET Substrate A peptide substrate containing the enzyme's recognition sequence, labeled with AMCA-X N-succinimidyl ester (donor) and a suitable quencher (acceptor).
Inhibitors A library of compounds to be screened for their ability to inhibit the enzyme.
Detection Measurement of the increase in AMCA-X fluorescence over time as the substrate is cleaved.

The rate of the fluorescence increase is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Development of Fluorescent Immunoassays for Biomarker Identification

Fluorescent immunoassays are widely used in clinical diagnostics and research for the sensitive detection of specific biomarkers. googleapis.comresearchgate.net AMCA-X N-succinimidyl ester is an excellent choice for labeling antibodies for use in these assays due to its high fluorescence quantum yield and good photostability. aatbio.com The labeled antibodies can be used in various immunoassay formats, such as ELISA, immunohistochemistry, and flow cytometry.

In a direct immunoassay, a primary antibody labeled with AMCA-X is used to detect the target antigen. In an indirect (or sandwich) immunoassay, an unlabeled primary antibody binds to the antigen, and a secondary antibody labeled with AMCA-X is used for detection. The latter approach often provides signal amplification. The development of a fluorescent immunoassay involves the careful optimization of antibody labeling, incubation times, and washing steps to achieve high sensitivity and specificity.

The following table summarizes the key steps in developing a sandwich ELISA using an AMCA-X-labeled detection antibody.

StepDescription
1. Coating A capture antibody specific for the biomarker is immobilized on the surface of a microplate well.
2. Sample Incubation The sample containing the biomarker is added to the well, and the biomarker binds to the capture antibody.
3. Detection Antibody Incubation A detection antibody, also specific for the biomarker but labeled with AMCA-X N-succinimidyl ester, is added and binds to the captured biomarker.
4. Detection The fluorescence of the AMCA-X is measured using a fluorescence plate reader. The intensity of the signal is proportional to the concentration of the biomarker in the sample.

The use of AMCA-X N-succinimidyl ester in these diverse applications underscores its importance as a versatile tool in modern biological and medical research, enabling sensitive and quantitative measurements of molecular interactions and biological activities.

Comparative Analysis of Amca X N Succinimidyl Ester with Alternative Amine Reactive Fluorophores

Spectral Characteristics and Minimization of Fluorescence Overlap in Multicolor Systems

In multicolor fluorescence imaging, such as flow cytometry and immunofluorescence microscopy, the selection of fluorophores with minimal spectral overlap is critical to ensure accurate data collection. AMCA-X N-succinimidyl ester, with an excitation maximum around 353 nm and an emission maximum around 442 nm, occupies the blue portion of the spectrum. This positions it as a potential donor fluorophore in Förster Resonance Energy Transfer (FRET) applications and as a short-wavelength label in multicolor panels.

The primary challenge in multicolor systems is spectral bleed-through, where the emission of one fluorophore is detected in the channel designated for another. The relatively narrow emission spectrum of AMCA-X is advantageous in this regard, particularly when paired with green-emitting fluorophores like Fluorescein isothiocyanate (FITC) or Alexa Fluor 488. However, some spectral overlap can still occur, necessitating compensation in quantitative applications like flow cytometry.

Alternatives to AMCA-X, such as Alexa Fluor 350, have been developed to further minimize this overlap. Alexa Fluor 350 exhibits a slightly shorter emission maximum at approximately 442 nm compared to AMCA-X's 448 nm, which provides better spectral separation from green fluorophores. The choice between AMCA-X and other blue fluorophores often depends on the specific combination of dyes being used in the experiment and the filter sets available on the imaging system.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Applications
AMCA-X N-succinimidyl ester~353~442Immunofluorescence, Flow Cytometry
Alexa Fluor 350346442Immunofluorescence, Flow Cytometry
FITC (Fluorescein isothiocyanate)495519Immunofluorescence, Flow Cytometry
TRITC (Tetramethylrhodamine isothiocyanate)550573Immunofluorescence
Cy5650670Immunofluorescence, Flow Cytometry
Alexa Fluor 488495519Immunofluorescence, Flow Cytometry
Alexa Fluor 555555565Immunofluorescence, Super-resolution microscopy
Alexa Fluor 647650668Immunofluorescence, Flow Cytometry, Super-resolution microscopy

Evaluation of Photophysical Performance, Including Photostability and Quantum Yield

The photophysical performance of a fluorophore is determined by its quantum yield (the efficiency of photon emission after absorption) and its photostability (resistance to photobleaching). AMCA is described as one of the brightest blue fluorescent labeling dyes and is considered to be quite photostable. Its fluorescence is also pH-independent in the range of pH 4 to 10, which is a significant advantage in cellular environments where pH can vary.

In comparison, traditional fluorophores like FITC are known to be susceptible to photobleaching, which can limit their utility in experiments requiring prolonged or intense illumination. Modern fluorophores, such as the Alexa Fluor series, have been engineered for improved photostability and brightness. For instance, Alexa Fluor 488 is significantly more photostable than FITC.

FluorophoreQuantum YieldRelative Photostability
AMCA-X N-succinimidyl esterData not readily availableGood
Alexa Fluor 350Data not readily availableModerate
FITC~0.92 (as Fluorescein)Poor
TRITCData not readily availableModerate
Cy5Data not readily availableGood
Alexa Fluor 4880.92Excellent
Alexa Fluor 555Data not readily availableExcellent
Alexa Fluor 6470.33Excellent

Distinct Advantages and Context-Specific Limitations in Diverse Research Paradigms

The choice of an amine-reactive fluorophore is highly dependent on the specific requirements of the experiment.

Advantages of AMCA-X N-succinimidyl ester:

Blue Emission: Its distinct blue fluorescence provides a valuable color option in multicolor imaging, allowing for the simultaneous detection of multiple targets.

Photostability: It offers good resistance to photobleaching compared to traditional UV-excitable dyes, making it suitable for applications requiring multiple exposures or longer imaging times.

pH Insensitivity: Its fluorescence remains stable over a broad pH range, ensuring consistent signal in varying cellular compartments.

Compact Structure: The small size of the coumarin (B35378) core can be advantageous in situations where a bulky label might interfere with the function or interaction of the labeled biomolecule.

Context-Specific Limitations:

UV Excitation: Excitation in the ultraviolet range can cause autofluorescence in biological samples, potentially increasing background noise and reducing signal-to-noise ratios. Furthermore, UV light can be phototoxic to living cells, limiting its use in live-cell imaging.

Brightness Compared to Newer Dyes: While considered bright, newer generations of fluorophores, such as some Alexa Fluor dyes, may offer even greater fluorescence output, which is critical for detecting low-abundance targets.

Spectral Overlap: Although manageable, its emission spectrum can still overlap with commonly used green fluorophores, necessitating careful filter selection and compensation. In a study comparing AMCA and FITC for two- and three-color immunofluorescence, it was noted that AMCA was less sensitive than FITC, which could be attributed to differences in excitation energy and extinction coefficients.

Water Solubility: Some alternatives, like Alexa Fluor 350, are more water-soluble, which can be beneficial for protein conjugation, potentially leading to more fluorescent conjugates.

Emerging Research Directions and Future Challenges in Amca X N Succinimidyl Ester Utilization

Strategies for Overcoming Autofluorescence and Background Interference in UV-Excited Systems

A significant challenge in the use of UV-excitable fluorophores like AMCA-X N-succinimidyl ester is the intrinsic autofluorescence of biological samples in this spectral region. ptglab.com Cellular components such as NADH and collagen exhibit broad emission spectra that can overlap with the fluorescence of the target probe, thereby reducing the signal-to-noise ratio. ptglab.com Researchers are actively developing and implementing several strategies to mitigate these effects.

Spectral Unmixing and Advanced Image Processing: One powerful approach is the use of hyperspectral imaging coupled with spectral unmixing algorithms. This technique captures the entire emission spectrum at each pixel of an image, allowing for the computational separation of the specific AMCA-X signal from the broader autofluorescence background. nih.govresearchgate.net

Fluorescence Lifetime Imaging (FLIM): FLIM offers a robust method to distinguish between fluorophores based on their fluorescence decay kinetics rather than their emission spectra. biomol.com Since the fluorescence lifetime of a dye is a unique characteristic, FLIM can effectively separate the AMCA-X signal from endogenous fluorophores, which often exhibit different lifetime profiles. biomol.com This technique is particularly advantageous in complex biological environments where spectral overlap is a major issue.

Chemical Quenching and Photobleaching: Various chemical treatments are being explored to reduce autofluorescence in fixed tissues. Reagents like sodium borohydride (B1222165) can diminish the fluorescence arising from aldehyde fixation. researchgate.netnih.gov Additionally, controlled photobleaching of the sample prior to imaging can selectively reduce the background autofluorescence without significantly affecting the more photostable AMCA-X dye. aatbio.comharvard.edu

StrategyPrincipleAdvantagesChallenges
Spectral Unmixing Computationally separates overlapping emission spectra.High specificity for the target fluorophore.Requires specialized imaging systems and software.
FLIM Differentiates fluorophores based on their fluorescence decay rates.Insensitive to concentration and excitation intensity variations.Can be technically demanding and require longer acquisition times.
Chemical Quenching Reagents reduce the fluorescence of endogenous molecules.Simple to implement in fixed samples.May affect the fluorescence of the target probe or alter tissue morphology.
Photobleaching Selectively destroys autofluorescent molecules with light.Can be targeted to specific regions of the sample.Potential for photodamage to the sample and the target fluorophore.

Development of Targeted Conjugation Methodologies for Enhanced Specificity

The N-succinimidyl (NHS) ester moiety of AMCA-X readily reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds. vectorlabs.comglpbio.com While effective, this can lead to heterogeneous labeling and potential disruption of protein function if critical lysine residues are modified. nih.gov Consequently, significant research efforts are directed towards developing more specific conjugation strategies.

Site-Directed Mutagenesis: A common approach involves genetically introducing a uniquely reactive amino acid, such as cysteine, at a specific site on the protein of interest. The thiol group of the cysteine can then be selectively targeted by a maleimide-functionalized version of the AMCA dye, ensuring precise labeling away from the protein's active site. nih.gov

Enzymatic Labeling: Enzymatic methods offer high specificity for protein modification. For instance, enzymes like transglutaminases can be used to site-specifically incorporate an amine-containing tag onto a protein, which can then be selectively labeled with AMCA-X N-succinimidyl ester.

Affinity-Based Labeling: This strategy utilizes the high affinity of specific binding pairs. For example, a protein can be fused with a small tag that is recognized by a specific binding protein. This binding protein, pre-labeled with AMCA-X, can then be used to specifically label the target protein. nih.gov Another approach involves using antibody-oligonucleotide conjugates for highly sensitive protein detection. researchgate.net

MethodologyPrincipleAdvantagesDisadvantages
Site-Directed Mutagenesis Introduction of a unique reactive residue (e.g., cysteine) for specific labeling.High degree of control over the labeling site.Requires genetic modification of the target protein.
Enzymatic Labeling Use of enzymes to attach a label to a specific recognition sequence.High specificity and mild reaction conditions.May require optimization for each protein-enzyme pair.
Affinity-Based Labeling Exploits high-affinity interactions (e.g., protein-tag, antibody-antigen).High specificity and can be used for in vitro and in situ labeling.The size of the affinity pair can sometimes be a concern.

Integration into Advanced Microfluidic and Single-Molecule Bioanalytical Platforms

The unique photophysical properties of AMCA-X N-succinimidyl ester make it a promising candidate for integration into advanced bioanalytical platforms that operate at the micro- and nanoscale.

Microfluidic Immunoassays: The small size and rapid analysis times of microfluidic devices are well-suited for high-sensitivity immunoassays. researchgate.net AMCA-X, with its bright blue fluorescence, can be used to label detection antibodies in these systems, enabling the quantification of low-abundance analytes in small sample volumes. The development of robust conjugation protocols is key to ensuring the stability and functionality of the labeled antibodies within the microfluidic environment.

Single-Molecule Spectroscopy: The ability to detect and analyze individual molecules provides unprecedented insights into biological processes. nih.gov AMCA-X N-succinimidyl ester can be used to label proteins or other biomolecules for single-molecule fluorescence resonance energy transfer (FRET) studies. In FRET, the distance between two different fluorophores is measured, providing information about molecular conformations and interactions. The photostability of AMCA-X is a critical factor for successful single-molecule imaging. aatbio.com

Exploration of Novel Applications in Translational Research and Diagnostics

The translation of basic research findings into clinical applications is a major goal in biomedical science. AMCA-X N-succinimidyl ester is being explored for its potential in both translational research models and diagnostic assays.

Cellular Imaging in Preclinical Models: In translational research, fluorescently labeled probes are essential for visualizing cellular and molecular processes in disease models. AMCA-X can be conjugated to antibodies or other targeting moieties to track the distribution and localization of specific cell populations or biomarkers in tissue samples. Overcoming autofluorescence in fixed tissues is a critical challenge in this area. nih.gov

Diagnostic Immunoassays: The development of sensitive and specific diagnostic assays is crucial for early disease detection and monitoring. AMCA-X N-succinimidyl ester can be employed as a reporter molecule in various immunoassay formats, such as ELISA and flow cytometry. Its distinct spectral properties allow for its inclusion in multiplexed assays where multiple analytes are measured simultaneously. glpbio.com The use of site-directed antibody labeling techniques is expected to improve the performance and reproducibility of these diagnostic tests. nih.gov

Q & A

Q. What are the optimal pH and buffer conditions for conjugating AMCA-X N-succinimidyl ester to proteins?

AMCA-X N-succinimidyl ester reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8.0–9.0). Use buffers like sodium bicarbonate (pH 8.5) or HEPES (pH 8.3) to maintain reactivity. Avoid amine-containing buffers (e.g., Tris, glycine) to prevent self-quenching. Post-reaction, purify conjugates via dialysis or size-exclusion chromatography to remove unreacted dye .

Q. How should AMCA-X N-succinimidyl ester be stored to ensure stability?

Store lyophilized powder at –20°C in a desiccator, protected from light and moisture. Reconstituted solutions in anhydrous DMSO or DMF should be aliquoted and stored at –80°C for long-term use. Repeated freeze-thaw cycles degrade the ester’s reactivity .

Q. What are the excitation/emission maxima of AMCA-X, and how should fluorescence detection be configured?

AMCA-X exhibits excitation/emission maxima at ~353/442 nm. Use a UV light source (e.g., mercury arc lamp) and configure filters for blue fluorescence detection. Optimize exposure times to avoid photobleaching, which is common in coumarin derivatives .

Advanced Research Questions

Q. How can low labeling efficiency of AMCA-X N-succinimidyl ester with low-abundance proteins be addressed?

  • Methodological adjustments : Increase the molar excess of AMCA-X (e.g., 10:1 dye-to-protein ratio) while monitoring aggregation via dynamic light scattering.
  • Alternative strategies : Pre-concentrate the protein using centrifugal filters or employ a two-step conjugation (e.g., introduce a spacer like PEG to reduce steric hindrance) .
  • Validation : Quantify labeling efficiency via absorbance spectroscopy (ε~353 nm = ~18,000 M⁻¹cm⁻¹) or mass spectrometry .

Q. How do AMCA-X’s fluorescence properties compare to Alexa Fluor 350 in multiplexed imaging?

AMCA-X and Alexa Fluor 350 both emit in the blue spectrum but differ in photostability and brightness. Alexa Fluor 350 has higher quantum yield (~0.61 vs. ~0.56 for AMCA-X) and better resistance to photobleaching. However, AMCA-X’s smaller size minimizes steric interference in live-cell imaging. Validate spectral overlap using single-dye controls to avoid cross-talk .

Q. What experimental factors contribute to inconsistent fluorescence signals in AMCA-X-labeled antibody assays?

  • Buffer interference : Residual amines or thiols in storage buffers can cleave the succinimidyl ester bond. Use PBS (pH 7.4) with 1 mM EDTA for storage.
  • Protein degradation : Monitor antibody integrity via SDS-PAGE.
  • Environmental factors : Ambient light exposure during handling or imaging accelerates dye degradation. Use light-protected vials and rapid imaging protocols .

Q. How can AMCA-X N-succinimidyl ester be used to study protein trafficking in live cells?

  • Labeling protocol : Incubate cells with AMCA-X-conjugated ligands (e.g., transferrin) at 4°C to prevent internalization, then shift to 37°C to initiate trafficking.
  • Imaging : Use time-lapse confocal microscopy with a UV laser. Include controls with unlabeled ligands to exclude autofluorescence.
  • Limitations : AMCA-X’s UV excitation may induce cellular stress; validate viability via MTT assays .

Data Analysis & Contradiction Resolution

Q. How should conflicting results from AMCA-X-based protein interaction studies be resolved?

  • Cross-validation : Confirm interactions via orthogonal methods (e.g., co-immunoprecipitation with a different fluorophore or biotin-streptavidin pull-down).
  • Artifact checks : Test for non-specific binding using excess unlabeled competitor proteins.
  • Quantitative analysis : Use fluorescence anisotropy or Förster resonance energy transfer (FRET) to distinguish specific binding from aggregation .

Q. Why do AMCA-X-labeled peptides show reduced fluorescence in acidic organelles (e.g., lysosomes)?

AMCA-X’s fluorescence is pH-sensitive, with quenching below pH 5.0. Use ratiometric dyes (e.g., pHrodo) or perform calibration curves in buffered solutions (pH 4.0–7.4) to correct for organelle-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.